3-(2-Methylphenyl)propanoyl chloride

Descripción general

Descripción

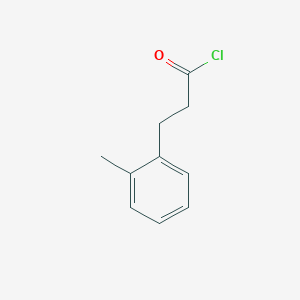

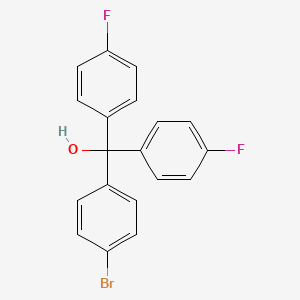

3-(2-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions and has a molecular weight of 182.65 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (phenyl group) attached to a three-carbon chain (propanoyl group) with a chlorine atom attached to the carbonyl carbon .Aplicaciones Científicas De Investigación

Enantioseparation Studies

- Enantioseparation of Isomeric Acids : Research by Jin, Bao, Sun, and Tong (2020) investigated the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, including a compound similar to 3-(2-Methylphenyl)propanoyl chloride, using countercurrent chromatography. They noted that enantiorecognition was significantly influenced by the position of the methyl group on the benzene ring, affecting the interaction with hydroxypropyl-β-cyclodextrin (HP-β-CD) (Yang Jin et al., 2020).

Crystallography and Molecular Structure

- Study of Molecular Conformation : Chavda, Eames, Flinn, Motevalli, and Malatesti (2006) synthesized a compound formed from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride. This study highlights the anti-orientation of carbonyl groups and the positioning of the methyl group in the molecule (Sameer Chavda et al., 2006).

Analytical Chemistry Applications

- Headspace Derivatization Solid-Phase Microextraction : Lee, Chiu, and Dou (2007) developed a method using headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry. This technique, although applied to different chloropropanol compounds, showcases a potential analytical application for this compound in identifying trace compounds in complex matrices (Maw-rong Lee et al., 2007).

Chemical Synthesis and Catalysis

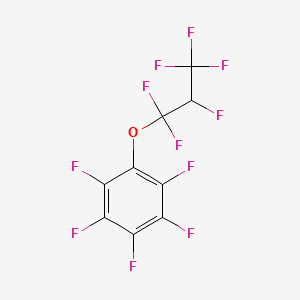

Synthesis of Chiral Fluorinating Agents : Sun, Liu, and Tang (2008) synthesized novel chiral fluorinating agents using a compound related to this compound. Their work demonstrates the utility of such compounds in the development of new fluorinating agents (Huiliang Sun et al., 2008).

Catalysis in Gas-Phase Elimination Reactions : Rasse, Dominguez, Herize, Tosta, Brusco, and Chuchani (2007) studied the catalysis by hydrogen chloride in the gas-phase elimination kinetics of related compounds. Their findings can provide insights into the reactivity and potential applications of this compound in similar reactions (R. Rasse et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound can undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a 2-methylphenyl group. This position is often reactive due to the stabilization of intermediates by the adjacent aromatic ring .

Mode of Action

The mode of action of 3-(2-Methylphenyl)propanoyl chloride involves its interaction with nucleophiles. The chloride group attached to the carbonyl carbon makes it a good leaving group, allowing nucleophilic substitution reactions to occur . For example, it can react with amines, alcohols, thiols, and water to form corresponding amides, esters, thioesters, and carboxylic acids .

Biochemical Pathways

The compound’s ability to form various derivatives suggests that it could potentially influence a wide range of biochemical processes depending on the nucleophile it reacts with .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the nucleophile it reacts with. The resulting compound could have various effects, ranging from enzyme inhibition to protein binding .

Propiedades

IUPAC Name |

3-(2-methylphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIIURRHLIYNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)

![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)

![1-Azoniatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene chloride](/img/structure/B3043340.png)